

Application Notes and Protocols: Palladium (II) Catalyzed Carbonylation and Carboxylation Reactions

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Compound of Interest

Compound Name: *palladium (II)*

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Introduction

Palladium(II)-catalyzed carbonylation and carboxylation reactions are powerful and versatile tools in modern organic synthesis, enabling the direct incorporation of a carbonyl group (C=O) into a wide range of organic molecules. These methodologies are of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2] Carbonylation reactions typically utilize carbon monoxide (CO) as a C1 feedstock, while carboxylation reactions employ carbon dioxide (CO₂), a readily available, inexpensive, and renewable C1 source.[3][4][5]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data for key palladium(II)-catalyzed carbonylation and carboxylation reactions.

Palladium(II)-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions have been extensively developed for the synthesis of carboxylic acid derivatives such as esters, amides, and ketones.[6] These reactions typically proceed through a catalytic cycle involving the oxidative addition of an organic halide to a Pd(0) species, followed by migratory insertion of carbon monoxide to form a palladium-acyl

intermediate, and finally reductive elimination to yield the carbonylated product and regenerate the Pd(0) catalyst.[7][8]

Key Applications:

- Synthesis of Esters (Alkoxycarbonylation): The reaction of aryl, vinyl, or alkyl halides with an alcohol in the presence of CO and a palladium catalyst.[3][9]
- Synthesis of Amides (Aminocarbonylation): The reaction of organic halides with amines and CO.[1][10]
- Synthesis of Ketones: The coupling of organic halides, CO, and an organometallic reagent. [7]
- Double Carbonylation: The incorporation of two CO molecules to form α -keto amides and related compounds.[1][2]
- Oxidative Carbonylation: Reactions where the substrate is oxidized during the carbonylation process, often involving C-H bond activation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides

This protocol is adapted from a procedure utilizing Xantphos as a ligand, which allows the reaction to be performed at atmospheric pressure of carbon monoxide.[10]

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Aryl bromide
- Amine
- Sodium carbonate (Na_2CO_3) or Triethylamine (Et_3N)

- Toluene (anhydrous)
- Carbon monoxide (balloon or Schlenk line)
- Schlenk flask and standard Schlenk line equipment

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol %), Xantphos (2 mol %), the aryl bromide (1.0 mmol), and the appropriate base (Na₂CO₃ or Et₃N, 3.0 mmol).
- Evacuate and backfill the flask with the inert atmosphere three times.
- Add anhydrous toluene (2 mL) and the amine (1.5 mmol) via syringe.
- Purge the flask with carbon monoxide by evacuating and backfilling with CO from a balloon three times.
- Heat the reaction mixture to the specified temperature (typically 60-100 °C) and stir for the designated time (see Table 1).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Carbonylative Heck Macrolactonization

This protocol is based on a key step in the total synthesis of spinosyn A, demonstrating the power of carbonylation in complex molecule synthesis.^{[3][6]}

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri-(2-furyl)phosphine (TFP)
- α -Iodoenone substrate
- Solvent (e.g., anhydrous THF or toluene)
- Carbon monoxide (high-pressure reactor)
- High-pressure autoclave

Procedure:

- In a glovebox, charge a glass liner for a high-pressure autoclave with the α -iodoenone substrate (1.0 equiv), $\text{Pd}(\text{OAc})_2$ (catalytic amount), and tri-(2-furyl)phosphine (catalytic amount).
- Add the anhydrous solvent.
- Seal the glass liner inside the autoclave.
- Purge the autoclave with carbon monoxide gas several times.
- Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 3 atm).^[3]
- Heat the reaction mixture to the required temperature and stir for the duration of the reaction.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
- Open the autoclave, remove the reaction mixture, and concentrate under reduced pressure.
- Purify the resulting macrolactone by flash column chromatography.

Quantitative Data for Carbonylation Reactions

Entry	Substrate	Nucleophile	Catalyst/Ligand	Base	Solvent	Temp (°C)	CO Pressure	Time (h)	Yield (%)	Reference
1	4-Bromotoluene	N,O-Dimethylhydroxylamine HCl	Pd(OAc) ₂ / Xantphos	Na ₂ CO ₃	Toluene	80	1 atm	18	95	[10]
2	4-Bromoanisole	Morpholine	Pd(OAc) ₂ / Xantphos	Na ₂ CO ₃	Toluene	80	1 atm	18	98	[10]
3	1-Bromo-4-(trifluoromethyl)benzene	Benzylamine	Pd(OAc) ₂ / Xantphos	Et ₃ N	Toluene	100	1 atm	18	92	[10]
4	2-Iodoaniline	Acyl chloride	Heterogeneous Pd	-	2-MeTHF	-	-	-	64-97	[7]
5	Aryl iodide	Alkyl Halide	Pd(OAc) ₂ / DPEphos	Na ₂ CO ₃	H ₂ O	-	20 bar	-	good to excellent	[11]

Palladium(II)-Catalyzed Carboxylation Reactions

The use of carbon dioxide as a C1 building block in organic synthesis is highly attractive due to its abundance, low cost, and non-toxic nature.^{[4][12]} Palladium-catalyzed carboxylation reactions provide a means to incorporate CO₂ into organic molecules, typically to form carboxylic acids or their derivatives.^{[4][5]} The mechanism often involves the formation of a palladium(II) intermediate that reacts with CO₂.^{[12][13]}

Key Applications:

- Carboxylation of Aryl Halides: A direct route to aromatic carboxylic acids.^{[4][14]}
- Carboxylation of Alkenes and Alkynes: Synthesis of unsaturated carboxylic acids and lactones.^{[4][12]}
- Carboxylation involving C-H activation: A more atom-economical approach to carboxylic acids.^{[13][15]}

Experimental Protocols

Protocol 3: Palladium-Catalyzed Carboxylation of 2-Bromoanilines with Isocyanides

This protocol describes the synthesis of quinazoline-1,4(1H,3H)-diones from 2-bromoanilines, CO₂, and isocyanides.^{[4][12]}

Materials:

- Palladium(II) acetate (Pd(OAc)₂)
- BuPdAd₂ (Ad = adamantyl) ligand
- Cesium carbonate (Cs₂CO₃)
- 2-Bromoaniline substrate
- Isocyanide
- Dioxane (anhydrous)
- Carbon dioxide (high-pressure reactor)

- High-pressure autoclave

Procedure:

- In a glovebox, add Pd(OAc)₂ (catalyst precursor), BuPdAd₂ (ligand), Cs₂CO₃ (base), and the 2-bromoaniline substrate to a glass vial equipped with a stir bar.
- Add anhydrous dioxane and the isocyanide.
- Place the vial in a high-pressure autoclave.
- Seal the autoclave, purge with CO₂, and then pressurize with CO₂ to 10 bar.[\[4\]](#)[\[12\]](#)
- Heat the reaction mixture to 80 °C and stir for the required time.
- After cooling to room temperature, carefully vent the autoclave.
- Dilute the reaction mixture with a suitable solvent and filter to remove inorganic salts.
- Concentrate the filtrate and purify the product by column chromatography.

Protocol 4: Palladium-Catalyzed Ring-Opening Carboxylation of Cycloalkylidenecyclopropanes

This method provides access to five-membered lactones through the reaction of strained rings with CO₂.[\[4\]](#)[\[12\]](#)

Materials:

- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Tricyclohexylphosphine (PCy₃)
- Cycloalkylidenecyclopropane substrate
- Toluene (anhydrous)
- Dimethyl sulfoxide (DMSO)
- Carbon dioxide (high-pressure reactor)

- High-pressure autoclave

Procedure:

- In a glovebox, charge a reaction vessel with Pd2(dba)3, PCy3, and the cycloalkylidenecyclopropane substrate.
- Add anhydrous toluene and DMSO.
- Seal the vessel inside a high-pressure autoclave.
- Pressurize the autoclave with carbon dioxide to 40 atm.[\[12\]](#)
- Heat the reaction to 120 °C and stir until the reaction is complete.
- Cool the autoclave to room temperature and vent the CO2.
- Concentrate the reaction mixture and purify the resulting lactone by column chromatography.

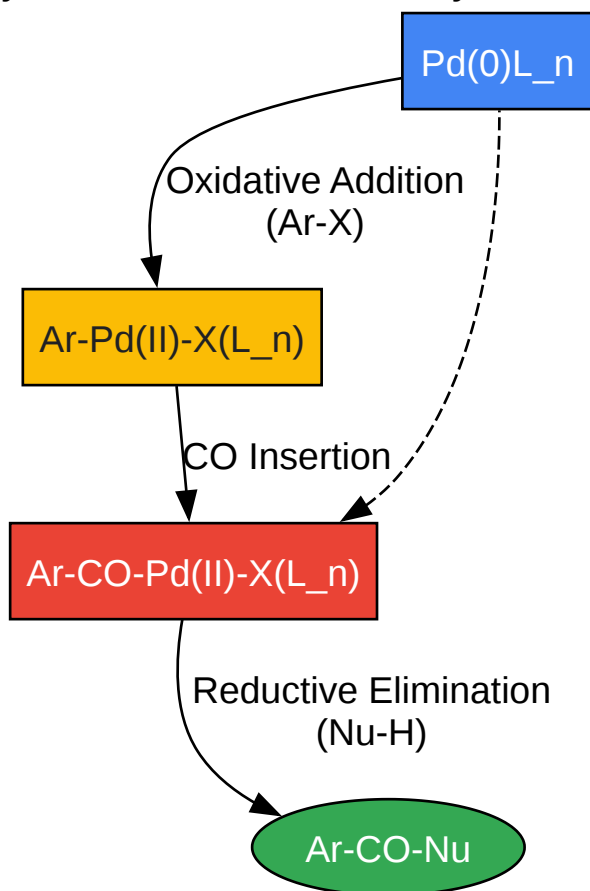
Quantitative Data for Carboxylation Reactions

Entry	Substrate	Reagent	Catalyst/Ligand	Base/Additive	Solvent	Temp (°C)	CO ₂ Pressure	Yield (%)	Reference
1	2-Bromoaniline	Isocyanide	Pd(OAc) ₂ / BuPdAd ₂	Cs ₂ CO ₃	Dioxane	80	10 bar	Good	[4][12]
2	Cycloalkylidenecyclopropane	CO ₂	Pd ₂ (dba) ₃ / PCy ₃	DMSO (additive)	Toluene	120	40 atm	Moderate to Good	[12]
3	2-(Acetoxymethyl)-3-(trimethylsilyl)propene	CO ₂	Pd(PPH ₃) ₄	-	DME	60-75	1 atm	35-62	[4]
4	Thiophene	CO ₂	Pd(OAc) ₂	-	-	-	-	up to quantitative	[16]
5	Nonactivated arenes	CO ₂	Computationally designed Pd(II) complex	LiOtBu	-	100	40 bar	High regioselectivity	[15]

Reaction Mechanisms and Workflows

To visualize the fundamental processes in these catalytic reactions, the following diagrams illustrate the catalytic cycles for a generic palladium-catalyzed carbonylation of an aryl halide and a carboxylation reaction.

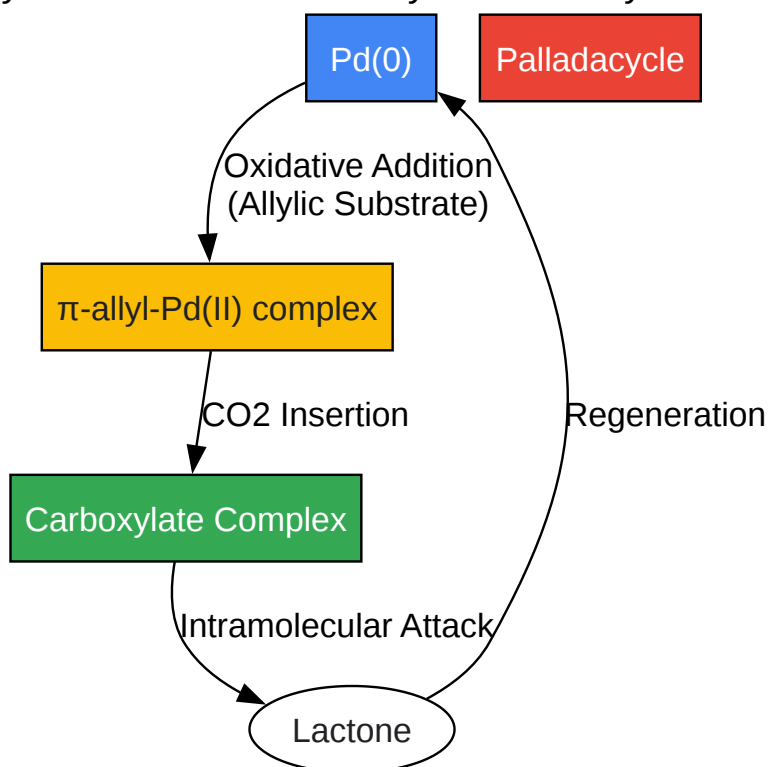
Catalytic Cycle for Palladium-Catalyzed Carbonylation



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Caption: Generalized catalytic cycle for the carbonylation of aryl halides.

Catalytic Cycle for Palladium-Catalyzed Carboxylation of an Alkene



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Caption: A plausible mechanism for palladium-catalyzed carboxylation.

Conclusion

Palladium(II)-catalyzed carbonylation and carboxylation reactions represent a cornerstone of modern synthetic organic chemistry, providing efficient routes to a vast array of carbonyl-containing compounds. The protocols and data presented herein offer a starting point for researchers to apply these powerful transformations in their own work. Continued innovation in this field, particularly in the development of more sustainable and efficient catalyst systems and the use of CO₂ as a feedstock, will undoubtedly lead to even broader applications in the synthesis of pharmaceuticals, fine chemicals, and materials.

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